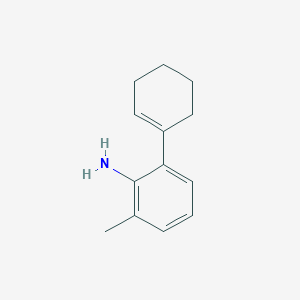
2-(1-Cyclohexenyl)-6-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Cyclohexenyl)-6-methylaniline is an organic compound that features a cyclohexene ring attached to an aniline moiety with a methyl group at the 6th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Cyclohexenyl)-6-methylaniline typically involves the reaction of cyclohexanone with aniline derivatives under specific conditions. One common method includes the use of catalysts such as TiO2/Al2O3 to facilitate the condensation reaction . The reaction conditions often involve temperatures around 393.15 K and agitation rates of 300 r/min for optimal yield .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous flow synthesis. This method involves multiple chemical transformations starting from cyclohexanone, with in-line separation and without intermediate purification . This approach ensures a high yield and efficient production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Cyclohexenyl)-6-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aniline moiety allows for electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions include substituted anilines, cyclohexanones, and various quinone derivatives.
Aplicaciones Científicas De Investigación
2-(1-Cyclohexenyl)-6-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(1-Cyclohexenyl)-6-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and enzyme inhibition .
Comparación Con Compuestos Similares
Similar Compounds
2-(1-Cyclohexenyl)cyclohexanone: Another compound with a similar cyclohexene structure but different functional groups.
2-(1-Cyclohexenyl)ethylamine: A related compound with an ethylamine group instead of an aniline moiety.
Uniqueness
2-(1-Cyclohexenyl)-6-methylaniline is unique due to its specific combination of a cyclohexene ring and an aniline moiety with a methyl group at the 6th position. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
418760-99-3 |
|---|---|
Fórmula molecular |
C13H17N |
Peso molecular |
187.28 g/mol |
Nombre IUPAC |
2-(cyclohexen-1-yl)-6-methylaniline |
InChI |
InChI=1S/C13H17N/c1-10-6-5-9-12(13(10)14)11-7-3-2-4-8-11/h5-7,9H,2-4,8,14H2,1H3 |
Clave InChI |
DEEONQJHUHXPRO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C2=CCCCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


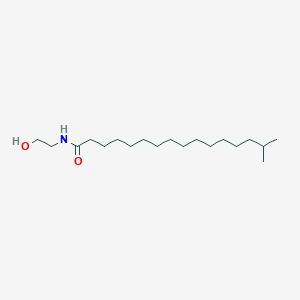
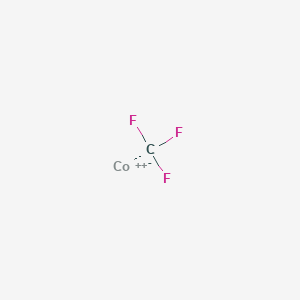
![3-[2-(Furan-3-yl)ethyl]-2,3,4-trimethylcyclohexan-1-ol;methanesulfonic acid](/img/structure/B12568922.png)
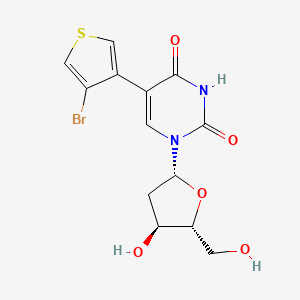
![Methyl difluoro[(thiophen-2-yl)sulfanyl]acetate](/img/structure/B12568934.png)
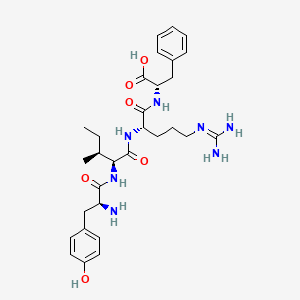
![3,4-Bis[2-(2-hydroxyethoxy)ethoxy]benzonitrile](/img/structure/B12568949.png)
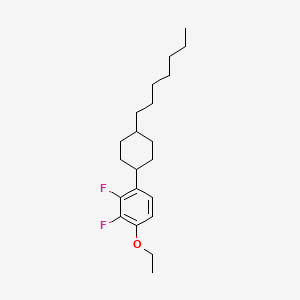
![Acetic acid--[(benzylamino)(naphthalen-2-yl)methyl]phosphonic acid (1/1)](/img/structure/B12568964.png)
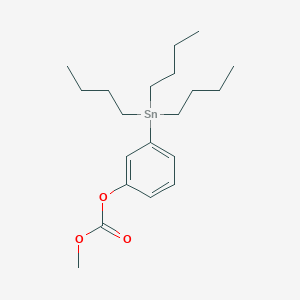
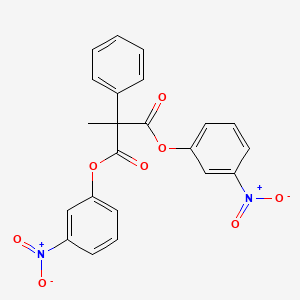
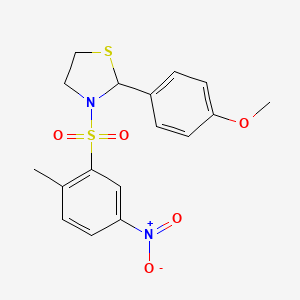
![5-Butyl-2-[4-(3,4,5-trifluorophenyl)cyclohexyl]-1,3-dioxane](/img/structure/B12568992.png)
![1-[(E)-([1,1'-Biphenyl]-2-yl)diazenyl]pyrrolidine](/img/structure/B12568996.png)
